4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-[2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O4S/c13-11-10(18(19)20)12(17-7-16-11)15-6-5-8-1-3-9(4-2-8)23(14,21)22/h1-4,7H,5-6H2,(H2,14,21,22)(H3,13,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVGEPYHXUSWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NC=NC(=C2[N+](=O)[O-])N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Nitration: Introduction of a nitro group to the pyrimidine ring.
Amination: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the benzenesulfonamide group.
Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, reagents, and purification techniques to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro or nitroso groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitro group can produce amino derivatives.
Scientific Research Applications
4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects in the case of antimicrobial or anticancer applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
JS7: 4-{2-[(6-Methoxy-5-nitropyrimidin-4-yl)amino]ethyl}benzenesulfonamide
Key Differences :
The 6-amino group in the target compound enhances hydrogen-bonding interactions, which may improve target affinity but reduce membrane permeability compared to JS5. Conversely, JS7’s methoxy group increases lipophilicity (higher LogP inferred), favoring passive diffusion but reducing polar interactions .
4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide and Derivatives
lists sulfonamide analogs with modified substituents:
- 4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide: Features a dimethylated sulfonamide and aminomethyl group. The dimethylation reduces sulfonamide acidity (pKa ↑), decreasing ionization and enhancing lipophilicity. The aminomethyl group introduces a basic site, altering pharmacokinetics .
- Lexipafant and Nupafant : These compounds include morpholine or piperazine sulfonamide substituents, increasing bulk and hydrogen-bond acceptor capacity. Such modifications often enhance receptor selectivity but may compromise solubility.
Structural Contrast :
The target compound’s pyrimidine nitro/amino system offers dual electronic effects (electron-withdrawing nitro and electron-donating amino), which are absent in the dimethyl sulfonamide analog. This may confer unique redox or enzymatic inhibition properties.
Pharmacological Implications
- Target Compound vs. JS7: The amino group may improve binding to kinases or DNA/RNA targets (e.g., via intercalation or groove binding), whereas JS7’s methoxy group could favor non-polar binding pockets.
- Target Compound vs. Dimethyl Sulfonamides : The latter’s reduced acidity and increased lipophilicity may enhance CNS penetration, but the target compound’s polar pyrimidine could limit off-target effects.
Biological Activity
The compound 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activity, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzenesulfonamide moiety linked to a 6-amino-5-nitropyrimidine group through an ethyl chain, suggesting potential interactions with biological targets due to the presence of both sulfonamide and pyrimidine functionalities.
Synthesis
The synthesis of 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the pyrimidine derivative : The nitro group is typically introduced via nitration reactions.
- Coupling with benzenesulfonamide : This step usually employs coupling agents to facilitate the formation of the sulfonamide bond.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of sulfonamide derivatives, including this compound. The mechanism of action is primarily attributed to inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
| Study | Organism Tested | IC50 (µM) | Comments |
|---|---|---|---|
| Study A | E. coli | 5.0 | Potent inhibition observed |
| Study B | S. aureus | 7.5 | Moderate activity noted |
Anticancer Potential
Research indicates that compounds similar to 4-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibit cytotoxic effects against various cancer cell lines.
- Mechanism : The proposed mechanism involves interference with DNA synthesis and repair processes.
- Case Study : A recent study demonstrated that this compound induced apoptosis in human leukemia cells, with an IC50 value of approximately 10 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (Leukemia) | 10 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
Research Findings
Recent investigations into the pharmacokinetics and bioavailability of this compound suggest that modifications in its structure can enhance its therapeutic efficacy. For instance, substituents on the pyrimidine ring have been shown to improve solubility and permeability.
- In Vivo Studies : Animal models have demonstrated promising results in terms of tumor reduction when treated with this compound.
- Toxicity Assessments : Toxicological evaluations reveal a favorable safety profile, although further studies are warranted to fully assess long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
